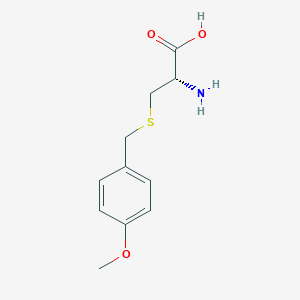

S-p-methoxybenzyl-D-cysteine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZSPJVMUCVAQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427157 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58290-34-9 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to S-(4-Methoxybenzyl)-D-cysteine in Peptide Synthesis

Introduction: Unveiling the Role of CAS 58290-34-9 in Advanced Peptide Synthesis

In the landscape of therapeutic peptide development, the precise and controlled assembly of amino acid building blocks is paramount. For cysteine-containing peptides, which are crucial for forming stabilizing disulfide bridges and for site-specific conjugation, the strategic use of protecting groups is a critical determinant of synthetic success. This guide provides an in-depth technical overview of S-(4-Methoxybenzyl)-D-cysteine (H-D-Cys(Mob)-OH), identified by CAS number 58290-34-9, a key reagent in solid-phase peptide synthesis (SPPS).

This document moves beyond a simple datasheet to offer researchers, scientists, and drug development professionals a comprehensive understanding of the properties, applications, and strategic considerations for employing this versatile building block. We will delve into the causality behind its use, provide detailed experimental workflows, and offer a comparative analysis of its performance against other common cysteine-protecting strategies.

Physicochemical Properties of S-(4-Methoxybenzyl)-D-cysteine

The foundational characteristics of H-D-Cys(Mob)-OH are summarized below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 58290-34-9 | [1] |

| Synonyms | H-D-Cys(Mob)-OH, (2S)-2-amino-3-[(4-methoxybenzyl)sulfanyl]propanoic acid | |

| Molecular Formula | C11H15NO3S | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

The Methoxybenzyl (Mob) Group: A Strategic Choice for Thiol Protection

The utility of H-D-Cys(Mob)-OH in peptide synthesis is intrinsically linked to the properties of the 4-methoxybenzyl (Mob) protecting group on the sulfur atom of the cysteine side chain. The primary function of any cysteine protecting group is to prevent the highly nucleophilic thiol group from engaging in undesirable side reactions, such as oxidation to form incorrect disulfide bonds or alkylation during the iterative steps of peptide chain elongation.[2]

The Mob group is classified as an acid-labile protecting group, meaning it is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group during SPPS but can be cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin support.[3][4]

Comparative Analysis of Cysteine Protecting Groups

The selection of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The Mob group offers a specific set of advantages and disadvantages when compared to other commonly used protecting groups like Trityl (Trt) and Acetamidomethyl (Acm).

| Protecting Group | Cleavage Conditions | Stability to Fmoc Deprotection (Piperidine) | Key Advantages | Key Disadvantages |

| Methoxybenzyl (Mob) | Strong acids (e.g., HF, TFMSA, TFA with scavengers) | Stable | Good stability for Boc-SPPS; can be used orthogonally with very acid-labile groups. | Requires harsh acidic conditions for complete removal, which may not be suitable for all peptides. |

| Trityl (Trt) | Mild acids (e.g., TFA) | Stable | Easily removed during standard TFA cleavage; cost-effective. | Can be prematurely cleaved to some extent during prolonged synthesis; the bulky group can sometimes hinder coupling reactions. |

| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver salts | Stable | Orthogonal to both Fmoc and Boc strategies; allows for selective, on-resin or post-cleavage disulfide bond formation. | Removal requires specific and sometimes toxic reagents; not removed by standard TFA cleavage. |

The choice between these protecting groups is dictated by the overall synthetic strategy, particularly for complex peptides with multiple disulfide bridges where orthogonal protection schemes are necessary to ensure the correct disulfide bond connectivity.[5]

Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow

The primary application of H-D-Cys(Mob)-OH is as a building block in Fmoc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

Experimental Protocol: Synthesis of a Cysteine-Containing Peptide

This protocol provides a detailed, step-by-step methodology for the synthesis of a model peptide containing a D-cysteine residue introduced using Fmoc-D-Cys(Mob)-OH.

1. Resin Preparation:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

-

Drain the DCM and wash the resin with dimethylformamide (DMF) (3 x 5 mL).

2. First Amino Acid Loading:

-

Dissolve Fmoc-D-Cys(Mob)-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

Drain the reaction solution and cap any unreacted sites on the resin by treating with a solution of DCM/methanol/DIEA (17:2:1) for 30 minutes.

-

Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

3. Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin with DMF (5 x 5 mL) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as diisopropylcarbodiimide (DIC) (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Repeat this cycle for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection of the Mob Group:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. For peptides containing Cys(Mob), a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6] For more robust cleavage of the Mob group, a cocktail containing TFA and thioanisole may be required.[7]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

5. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and organic by-products.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Case Study: Synthesis of Conotoxins

Conotoxins are a class of disulfide-rich peptides found in the venom of marine cone snails, with significant therapeutic potential as highly selective ion channel blockers.[8] Their complex disulfide connectivity necessitates a sophisticated synthetic approach, often relying on orthogonal protecting groups for the cysteine residues.

In the synthesis of certain conotoxins with three disulfide bonds, an orthogonal strategy employing Mob, Trt, and Acm protecting groups has been successfully demonstrated.[5] This allows for the sequential and regioselective formation of each disulfide bridge. For instance, the Trt group can be removed on-resin under mildly acidic conditions to form the first disulfide bond, followed by iodine-mediated removal of the Acm group for the second disulfide linkage. Finally, the Mob group is removed during the final cleavage from the resin, and the third disulfide bond is formed. This exemplifies the strategic utility of the Mob group in the synthesis of complex, multi-disulfide-containing peptides.

Conclusion: A Valuable Tool for Advanced Peptide Synthesis

S-(4-Methoxybenzyl)-D-cysteine (CAS 58290-34-9) is a crucial building block for the synthesis of D-cysteine-containing peptides. The Mob protecting group provides a balance of stability and lability that makes it particularly useful in certain synthetic strategies, especially in Boc-SPPS and in orthogonal approaches for the synthesis of complex peptides with multiple disulfide bonds. A thorough understanding of its properties, cleavage conditions, and a comparative assessment against other protecting groups, as outlined in this guide, is essential for its effective implementation in the development of novel peptide therapeutics.

References

-

Chemcd. View MSDS for 05950. [Link]

- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Zhang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(15), 5789.

- Muttenthaler, M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(12), e3219.

-

Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 17(1), 84-91.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- White, P. (2003). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

-

CDN. Cleavage Cocktail Selection. [Link]

- Robinson, S. D., & Norton, R. S. (2014). Conotoxins: from marine venom to drug discovery. Future medicinal chemistry, 6(13), 1477-1492.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. scribd.com [scribd.com]

- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

Methodological & Application

Application Notes & Protocols: A Guide to S-p-methoxybenzyl-D-cysteine for Regioselective Disulfide Bond Formation

Abstract: The precise formation of multiple, specific disulfide bonds is a formidable challenge in the chemical synthesis of complex peptides and proteins. Regioselective disulfide bridging is critical for imposing conformational constraints that dictate biological activity, stability, and therapeutic potential.[1][2] This guide provides an in-depth exploration of the S-p-methoxybenzyl (Mob) protecting group, particularly in the context of D-cysteine, as a cornerstone of orthogonal protection strategies. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into troubleshooting for researchers, chemists, and drug development professionals aiming to synthesize intricate, disulfide-rich peptides with enhanced proteolytic resistance.

The Strategic Imperative for Regioselective Disulfide Bonds

Disulfide bonds are vital post-translational modifications that stabilize the tertiary and quaternary structures of proteins and peptides.[3] In therapeutic peptides, such as conotoxins, insulin, and various peptide hormones, the specific connectivity of cysteine residues is non-negotiable for target affinity and function.[1] The random oxidation of multiple cysteine thiols typically results in a heterogeneous mixture of disulfide isomers, leading to low yields of the desired product and significant purification challenges.[4][5]

To overcome this, chemists employ orthogonal protection strategies . This approach involves protecting the thiol side chains of different cysteine residues with distinct protecting groups that can be removed under specific, non-interfering conditions.[4][6] This allows for the controlled, stepwise formation of each disulfide bond in the desired pattern. The incorporation of D-amino acids, such as D-cysteine, further enhances the therapeutic value by increasing the peptide's resistance to degradation by natural proteases, which are stereospecific for L-amino acids.[7]

The S-p-methoxybenzyl (Mob) Group: A Key Orthogonal Tool

The S-p-methoxybenzyl (Mob) group is a benzyl-based thiol protecting group distinguished by its relative stability to acids. This property positions it as a crucial component in multi-layered orthogonal schemes, particularly within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.[4][6]

Causality of Experimental Choice: Why Use Mob?

The utility of the Mob group lies in its unique acid lability, which is intermediate between highly acid-sensitive groups like trityl (Trt) and methoxytrityl (Mmt), and extremely stable groups requiring harsh, specific reagents for cleavage, like acetamidomethyl (Acm).

-

Trityl (Trt) / Methoxytrityl (Mmt): Cleaved by very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This allows for the formation of the first disulfide bond while the peptide is still on the solid support.

-

Acetamidomethyl (Acm): Stable to the acidic conditions used for SPPS cleavage but is removed by electrophilic reagents, most commonly iodine, which simultaneously oxidizes the newly freed thiols to form a disulfide bond.[1][8]

-

S-p-methoxybenzyl (Mob): Requires strong acidic conditions for removal, typically anhydrous hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)/TFA mixture.[8][9] This makes it ideal for protecting the final pair of cysteines, as it remains intact during the removal of other protecting groups and is cleaved during the final peptide-resin cleavage step or in a dedicated post-cleavage step.

This tiered lability is the foundation of regioselective synthesis. A summary of commonly used orthogonal protecting groups is presented below.

Table 1: Comparison of Common Orthogonal Cysteine Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Chemical Structure (Side Chain) | Typical Cleavage Conditions | Orthogonality Notes |

| Trityl | Trt | -S-C(C₆H₅)₃ | 1-2% TFA in DCM; TFA cleavage cocktail with scavengers.[5][7] | Highly acid-labile. Removed orthogonally to Acm and Mob. |

| Methoxytrityl | Mmt | -S-C(C₆H₅)₂(C₆H₄OCH₃) | ~1% TFA in DCM (even more labile than Trt).[8] | Ideal for on-resin disulfide formation due to extreme acid sensitivity. |

| Acetamidomethyl | Acm | -S-CH₂-NH-CO-CH₃ | Iodine (I₂), Mercury(II) acetate, Silver salts.[1] | Stable to acidolysis. Cleaved by electrophilic attack. |

| p-Methoxybenzyl | Mob | -S-CH₂-C₆H₄-OCH₃ | Strong acids: HF, TFMSA/TFA.[8][9] | Acid-labile but requires much stronger conditions than Trt/Mmt. |

| tert-Butyl | tBu | -S-C(CH₃)₃ | PhS(O)Ph/CH₃SiCl₃ in TFA; Mercury(II) acetate.[1] | Very stable to standard TFA cleavage. |

Workflow for Regioselective Synthesis of a Three-Disulfide Peptide

The following workflow illustrates the strategic application of S-p-methoxybenzyl-D-cysteine in combination with other orthogonal protecting groups for the synthesis of a complex peptide containing three specific disulfide bonds.

Figure 1: Stepwise workflow for regioselective formation of three disulfide bonds.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence. Handle all reagents with appropriate safety precautions.

Protocol 1: SPPS Incorporating Fmoc-D-Cys(Mob)-OH

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1][10]

-

Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride for protected fragments, Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash thoroughly with DMF (3-5 times).

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading), including Fmoc-D-Cys(Mob)-OH, with a suitable coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF for 2-5 minutes.

-

Expert Insight: To minimize racemization of cysteine residues, consider using a carbodiimide-based method such as DIPCDI/Oxyma or minimizing the pre-activation time with aminium-based reagents.[5][11]

-

Add the activated amino acid solution to the resin and couple for 40-60 minutes.

-

Monitor coupling completion using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) before proceeding to the next cycle.

-

Peptide Assembly: Repeat steps 2-4 until the full peptide sequence is assembled.

Protocol 2: Stepwise Deprotection and Oxidation (Based on Figure 1)

This protocol outlines the formation of three disulfide bonds using Mmt, Acm, and Mob as orthogonal protecting groups.

A. Formation of the First Disulfide Bond (Mmt-Cys Pair)

-

Selective Mmt Deprotection (On-Resin):

-

On-Resin Oxidation:

-

Treat the resin with a solution of iodine (10 equivalents) in DMF for 1-2 hours.[5] Alternatively, air oxidation in a basic buffer (e.g., Tris buffer, pH 8) can be used but is typically slower.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

B. Cleavage and Formation of the Second Disulfide Bond (Acm-Cys Pair)

-

Peptide Cleavage from Resin:

-

Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). The Mob group will remain intact.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

-

-

Purification (Optional): Purify the crude, single-disulfide peptide by reverse-phase HPLC to simplify subsequent steps.

-

Acm Removal and Oxidation:

-

Dissolve the peptide in an aqueous organic solvent (e.g., aqueous acetic acid, methanol, or acetonitrile).

-

Add a solution of iodine (5-10 fold molar excess) dissolved in the same solvent system.

-

Stir the reaction for 30-90 minutes at room temperature, monitoring by HPLC-MS.

-

Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

-

Purify the resulting two-disulfide peptide by RP-HPLC.

-

C. Formation of the Third Disulfide Bond (Mob-Cys Pair)

-

Mob Group Deprotection:

-

CAUTION: This step uses very strong acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the purified two-disulfide peptide in a cleavage cocktail of TFA containing TFMSA (e.g., TFA/TFMSA/m-cresol, 8:1:1). Some protocols may also use anhydrous HF.[8][9]

-

Stir at 0°C to room temperature for 1-2 hours.

-

Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.

-

-

Final Oxidation:

-

Dissolve the fully deprotected peptide in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

-

Oxidation can be achieved by air oxidation (stirring in an open flask for 24-48 hours) or by using an oxidizing agent like DMSO or a glutathione redox buffer system.

-

-

Final Purification: Purify the final, three-disulfide peptide by RP-HPLC and characterize by mass spectrometry.

Troubleshooting and Expert Recommendations

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Mob Deprotection | Insufficient acid strength or reaction time; Scavengers quenching the acid. | Increase the concentration of TFMSA or extend the reaction time. Ensure scavengers are compatible and used in appropriate amounts.[8] |

| Disulfide Scrambling | Premature deprotection of a protecting group; Uncontrolled oxidation conditions. | Verify the orthogonality of the chosen protecting groups under your specific conditions. Control pH, peptide concentration, and temperature carefully during oxidation steps.[2][12] |

| Oxidation of Sensitive Residues (Met, Trp) | Harsh cleavage or oxidation conditions (e.g., excess iodine, strong acid). | Include appropriate scavengers (e.g., TIS, EDT) in cleavage cocktails.[5] Use milder oxidation methods (e.g., air oxidation, glutathione buffer) if possible. For iodine oxidation, use the minimum effective concentration and time. |

| Low Yield after Oxidation | Peptide aggregation leading to intermolecular disulfide bonds; Poor solubility. | Perform oxidation at high dilution (<1 mg/mL).[13] Add denaturants (e.g., guanidine HCl) or organic co-solvents to the oxidation buffer to improve solubility. |

Conclusion

The S-p-methoxybenzyl protecting group is an indispensable tool for the regioselective synthesis of peptides containing multiple disulfide bonds. Its unique stability profile allows for its seamless integration into complex orthogonal strategies, enabling the controlled and directed formation of intricate cysteine connectivities. By understanding the chemical principles behind its use and adhering to validated protocols, researchers can confidently synthesize challenging peptide targets, including those incorporating D-cysteine for enhanced stability, thereby accelerating research and the development of next-generation peptide therapeutics.

References

- Benchchem. Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis.

- Taylor & Francis Online. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.

- Taylor & Francis Online. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups.

- Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. 2021.

- Wikipedia. Peptide synthesis.

- National Institutes of Health. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. 2025.

- Benchchem. Technical Support Center: Synthesis of Peptides with Multiple D-Cysteine Residues.

- Europe PMC. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide.

- Wiley Online Library. Chemical behaviour of S‐p‐methoxybenzyl cysteine sulfoxide under acidic conditions.

- ResearchGate. Facile removal of 4‐methoxybenzyl protecting group from selenocysteine.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- SpringerLink. Formation of Disulfide Bonds in Synthetic Peptides and Proteins.

- Europe PMC. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. 2015.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Frontiers. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. 2025.

- Wiley Online Library. Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone.

- PubMed. 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation. 2022.

- Benchchem. Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists.

- National Institutes of Health. Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Bro̷nsted Acid-Activated N-Chlorosuccinimide. 2025.

- National Institutes of Health. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. 2025.

- PubMed. Facile removal of 4-methoxybenzyl protecting group from selenocysteine. 2019.

- PubMed. [Studies on development of disulfide bond forming reaction and the application to regioselective disulfide formation]. 1996.

- SpringerLink. Methods and protocols of modern solid phase peptide synthesis. 2014.

- ResearchGate. (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... | Download Scientific Diagram.

- Semantic Scholar. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide.

- Wiley Online Library. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides.

- National Institutes of Health. Chemistry and Enzymology of Disulfide Cross-linking in Proteins.

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020.

- YouTube. Disulfide Bridge Formation Cysteine to Cystine. 2017.

- Royal Society of Chemistry. Site-selective modification of peptide backbones. Organic Chemistry Frontiers. 2021.

Sources

- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide. | Semantic Scholar [semanticscholar.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]

- 13. Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Bro̷nsted Acid-Activated N-Chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

Application of S-p-methoxybenzyl-D-cysteine in Native Chemical Ligation: A Guide for Advanced Peptide Synthesis

Introduction: Expanding the Synthetic Chemist's Toolkit for Therapeutic Peptides

Native Chemical Ligation (NCL) has revolutionized the field of chemical protein synthesis, enabling the assembly of large peptides and proteins from smaller, unprotected fragments.[1][2] This powerful technique relies on the chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[1][3] The applications of NCL are vast, particularly in drug development, where it allows for the precise incorporation of non-canonical amino acids, post-translational modifications, and other moieties to enhance the therapeutic properties of peptides.[4][5]

A significant strategy in modern peptide drug design is the incorporation of D-amino acids to confer stability against proteolytic degradation, thereby extending the in vivo half-life of the therapeutic. The use of S-protected D-cysteine derivatives at the N-terminus of a peptide fragment offers a gateway to synthesizing these more robust biomolecules via NCL. This guide provides a detailed overview of the application of S-p-methoxybenzyl-D-cysteine (S-Mob-D-Cys) in Native Chemical Ligation, offering insights into the experimental design, a comprehensive workflow, and troubleshooting strategies for researchers, scientists, and drug development professionals. The p-methoxybenzyl (Mob) group is an acid-labile protecting group for the cysteine thiol, offering a strategic balance between stability during synthesis and subsequent removal after ligation.[6][7]

Core Principles: The 'Why' Behind the 'How'

The Mechanism of Native Chemical Ligation

NCL is a two-step process that occurs under mild, aqueous conditions at a neutral pH.[8]

-

Transthioesterification (Reversible): The reaction is initiated by the nucleophilic attack of the thiolate from the N-terminal cysteine of one peptide onto the C-terminal thioester of another peptide. This forms a new thioester-linked intermediate. The use of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), can accelerate this step.[1]

-

S-to-N Acyl Shift (Irreversible): The thioester intermediate undergoes a rapid, intramolecular rearrangement where the α-amino group of the cysteine attacks the thioester carbonyl. This S-to-N acyl shift results in the formation of a stable, native amide bond, regenerating the cysteine side chain.[5]

The high chemoselectivity of NCL allows for the ligation of unprotected peptide fragments, a significant advantage over traditional solution-phase peptide synthesis.[3]

Diagram of the Native Chemical Ligation Mechanism

Caption: Mechanism of Native Chemical Ligation.

Rationale for Using S-p-methoxybenzyl-D-cysteine

The choice of S-p-methoxybenzyl-D-cysteine as the N-terminal residue for one of the peptide fragments is a strategic one, driven by several key considerations:

-

Thiol Protection: The p-methoxybenzyl (Mob) group provides robust protection for the cysteine thiol, preventing its oxidation or participation in undesired side reactions during peptide synthesis and purification.[6]

-

Acid Labile Deprotection: The Mob group is designed to be removed under acidic conditions, typically with a trifluoroacetic acid (TFA) "cocktail".[9][10] This allows for its removal after the NCL reaction is complete. However, the conditions must be carefully optimized to ensure the integrity of the newly formed, larger peptide.[7]

-

Enhanced Stability with D-Cysteine: Peptides are susceptible to degradation by proteases in the body. The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, sterically hinders recognition and cleavage by these enzymes. This results in a significantly longer biological half-life, a crucial attribute for many peptide-based therapeutics.

-

Compatibility with NCL: The S-Mob-D-Cysteine derivative is compatible with the standard conditions of NCL, allowing for the ligation to proceed before the deprotection of the thiol group.

Experimental Workflow: A Proposed Strategy

While a universally optimized protocol is sequence-dependent, the following workflow outlines a robust starting point for the application of S-p-methoxybenzyl-D-cysteine in NCL.

Diagram of the Experimental Workflow

Sources

- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of retatrutide by native chemical ligation (NCL), a once-weekly GIP, GLP-1, and glucagon receptor triagonist - American Chemical Society [acs.digitellinc.com]

- 5. scispace.com [scispace.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Native Chemical Ligation for Cyclic Peptide Design - Creative Peptides [creative-peptides.com]

- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing racemization of S-p-methoxybenzyl-D-cysteine during coupling

A Guide to Preventing Racemization During Peptide Coupling

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during peptide synthesis. This guide is designed to provide you with in-depth technical assistance to troubleshoot and prevent the racemization of S-p-methoxybenzyl-D-cysteine (S-Mob-D-Cys) during coupling reactions.

Troubleshooting Guide: Addressing Racemization of S-Mob-D-Cys

Here we address common issues encountered during the coupling of S-Mob-D-Cys and provide solutions grounded in mechanistic understanding.

Question 1: I'm observing significant epimerization (formation of the L-cysteine diastereomer) in my peptide after coupling S-p-methoxybenzyl-D-cysteine. What are the likely causes?

Answer:

Significant racemization of S-p-methoxybenzyl-D-cysteine during coupling is a known challenge, as cysteine residues are particularly susceptible to this side reaction.[1][2][3] The primary causes are rooted in the reaction mechanism and conditions:

-

Mechanism of Racemization: The loss of stereochemical purity primarily occurs through two pathways:

-

Oxazolone Formation: The activated carboxyl group of the N-protected S-Mob-D-Cys can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component of the coupling partner on the achiral oxazolone results in a mixture of D- and L-cysteine-containing peptides.[4][5]

-

Direct α-Proton Abstraction: Under strongly basic conditions, a base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate.[3][4] Re-protonation of this intermediate can occur from either face, leading to racemization.

-

-

Contributing Factors:

-

Over-activation: Highly reactive coupling reagents or prolonged pre-activation times can increase the concentration and lifetime of the highly reactive intermediates that are prone to racemization.[2]

-

Strong Bases: The presence of strong, non-sterically hindered bases, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), can readily promote both oxazolone formation and direct proton abstraction.[2][6]

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can facilitate racemization.[2]

-

Question 2: Which coupling reagents and additives should I use to minimize racemization of S-Mob-D-Cys?

Answer:

The choice of coupling reagent and the use of additives are paramount in controlling racemization.[3][7]

-

Carbodiimides with Additives: Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) are effective for peptide bond formation but can cause significant racemization when used alone.[3][7] This is due to the formation of a highly reactive O-acylisourea intermediate. To mitigate this, it is crucial to use them in conjunction with racemization-suppressing additives.[3][8]

-

Recommended Additives:

-

1-Hydroxybenzotriazole (HOBt): A classic additive that reacts with the O-acylisourea to form a less reactive HOBt-ester, which is less prone to racemization.[6][7]

-

1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization due to its ability to form a more stable active ester.[6][8]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, known for its excellent racemization suppression capabilities.[6][7][8]

-

-

-

Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU, HATU, and PyBOP are generally more efficient and lead to less racemization than carbodiimides used alone.[3] However, their use with strong bases can still lead to unacceptable levels of racemization for sensitive residues like cysteine.[2] When using onium salts, it is still advisable to use a sterically hindered base and avoid pre-activation.

Table 1: Comparison of Coupling Reagent Performance for Cysteine Derivatives

| Coupling Reagent/Additive Combination | Typical Racemization Level | Key Considerations |

| DIC / HOBt | Low to Moderate | A reliable and cost-effective option.[7][9] |

| DIC / HOAt | Low | Generally provides better racemization suppression than HOBt.[6] |

| DIC / OxymaPure® | Very Low | An excellent choice for minimizing racemization.[6][10] |

| HBTU / DIEA | High | Prone to significant racemization, especially with pre-activation.[2] |

| HATU / DIEA | High | Similar to HBTU, requires careful optimization to minimize racemization.[2] |

| PyBOP / DIEA | High | Can lead to high levels of racemization.[2] |

Question 3: What is the optimal base and solvent to use for coupling S-Mob-D-Cys?

Answer:

The choice of base and solvent has a significant impact on the extent of racemization.

-

Base Selection:

-

Sterically Hindered Bases: The use of a sterically hindered base is highly recommended. 2,4,6-collidine (TMP) has been shown to be substantially better than DIEA or NMM in reducing racemization.[2][6] The bulkiness of TMP hinders its ability to abstract the α-proton.

-

Reduced Base Equivalents: Using a lower stoichiometry of the base can also help to minimize racemization.[2]

-

-

Solvent Selection:

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for S-p-methoxybenzyl-D-cysteine

This protocol is designed to minimize racemization during the coupling of S-Mob-D-Cys in solid-phase peptide synthesis (SPPS).

-

Resin Swelling: Swell the resin-bound peptide in the chosen solvent (e.g., DCM-DMF 1:1) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF and then with the coupling solvent (e.g., DCM-DMF 1:1).

-

Coupling Cocktail Preparation (No Pre-activation):

-

In a separate vessel, dissolve S-p-methoxybenzyl-D-cysteine (4 equivalents) and the additive (e.g., OxymaPure®, 4 equivalents) in the coupling solvent.

-

Add the coupling reagent (e.g., DIC, 4 equivalents) to the amino acid/additive solution.

-

-

Coupling Reaction: Immediately add the freshly prepared coupling cocktail to the resin.

-

Base Addition: Add the sterically hindered base (e.g., 2,4,6-collidine, 4 equivalents) to the reaction vessel.

-

Reaction Monitoring: Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

-

Washing: Once the reaction is complete, thoroughly wash the resin with the coupling solvent, followed by DMF and DCM.

Diagrams

Diagram 1: Mechanism of Racemization via Oxazolone Formation

Caption: Racemization pathway via the achiral oxazolone intermediate.

Diagram 2: Decision Workflow for Minimizing S-Mob-D-Cys Racemization

Caption: Decision-making workflow for optimal coupling conditions.

Frequently Asked Questions (FAQs)

Q1: Is the S-p-methoxybenzyl (Mob) protecting group itself contributing to racemization?

A1: The S-p-methoxybenzyl (Mob) protecting group is a standard acid-labile protecting group for the cysteine thiol and is not known to directly accelerate racemization more than other common S-protecting groups like trityl (Trt) under standard coupling conditions.[9][11] The primary drivers of racemization are the activation of the carboxylic acid and the reaction conditions, particularly the base employed.[2][6]

Q2: Can I use pre-activation with S-Mob-D-Cys to ensure complete coupling?

A2: Pre-activation is generally not recommended for cysteine derivatives, including S-Mob-D-Cys.[2] Allowing the activated amino acid to sit in solution, especially in the presence of a base, significantly increases the risk of racemization. It is better to add the coupling reagents to the amino acid and additive mixture and immediately introduce this cocktail to the resin.

Q3: How can I detect and quantify the level of racemization?

A3: The most common method for quantifying racemization is through chiral chromatography (HPLC or GC) of the hydrolyzed peptide. After cleaving the peptide from the resin and deprotecting it, the peptide is hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can be separated and quantified on a standard reverse-phase HPLC column.[12]

Q4: Does the position of the S-Mob-D-Cys residue in the peptide sequence affect its tendency to racemize?

A4: While the inherent susceptibility to racemization lies with the amino acid itself, the coupling of a C-terminal cysteine can be particularly problematic, with an increased risk of side reactions.[13][14] However, for internal residues, the primary factors remain the coupling conditions.

Q5: Are there any alternative strategies if racemization remains an issue?

A5: If optimizing the coupling conditions does not sufficiently suppress racemization, you could consider using pre-formed active esters, such as pentafluorophenyl (Pfp) esters of S-Mob-D-Cys.[2] These can be coupled under milder conditions, often without the need for a base, thereby reducing the risk of racemization. Another approach is to use dipeptide building blocks, where the challenging coupling has already been performed and the product purified to remove any undesired diastereomers.

References

-

Peptide synthesis. (2023, December 2). In Wikipedia. [Link]

-

Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. (2021). Organic & Biomolecular Chemistry, 19(31), 6766-6770. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Epimerisation in Peptide Synthesis. (2022). Molecules, 27(15), 4936. [Link]

-

Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]

-

Racemization in peptide synthesis. (2016, September 14). [Slides]. SlideShare. [Link]

-

Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (2023). [ResearchGate]. [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5293. [Link]

-

Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews, 50(17), 9536-9596. [Link]

- Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). Acta Chimica Academiae Scientiarum Hungaricae, 44(1-2), 1-8.

-

Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. (2002). Journal of Peptide Research, 60(5), 292-299. [Link]

- Chemical behaviour of S-p-methoxybenzyl cysteine sulfoxide under acidic conditions. (2023). Chemistry – An Asian Journal, 18(10), e202300109.

-

Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. (2018). [ResearchGate]. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). The Journal of Organic Chemistry, 87(24), 16345–16353. [Link]

-

Racemization during SPPS coupling step. (2016). [ResearchGate]. [Link]

-

Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. (2014). Toxins, 6(8), 2289–2301. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. bachem.com [bachem.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. bachem.com [bachem.com]

- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 14. digital.csic.es [digital.csic.es]

Side reactions associated with S-p-methoxybenzyl-D-cysteine deprotection

Welcome to the technical support center for S-p-methoxybenzyl-D-cysteine (Cys(Mob)) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and answer frequently asked questions encountered during the removal of the p-methoxybenzyl (Mob) protecting group from D-cysteine residues in peptide synthesis.

Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations and step-by-step protocols to resolve them.

Problem 1: Incomplete Deprotection of Cys(Mob)

Question: My final peptide analysis (HPLC/MS) shows a significant peak corresponding to the mass of the peptide with the Mob group still attached. What are the likely causes and how can I achieve complete deprotection?

Answer:

Incomplete deprotection of the S-p-methoxybenzyl group is a common issue stemming from insufficiently strong cleavage conditions or suboptimal reaction kinetics. The Mob group is known for its stability towards trifluoroacetic acid (TFA) at room temperature without the presence of effective scavengers[1].

Causality and Resolution:

-

Insufficient Acid Strength/Time: Standard TFA cleavage cocktails may not be sufficient for complete removal. The efficiency of deprotection is highly dependent on the acid concentration, reaction time, and temperature.

-

Ineffective Cation Scavenging: The deprotection proceeds via an SN1 mechanism, generating a stable p-methoxybenzyl cation. Without efficient trapping of this cation, the equilibrium can favor the protected state.

Troubleshooting Workflow:

Caption: Workflow for addressing incomplete Cys(Mob) deprotection.

Recommended Protocol for Enhanced Deprotection:

-

Prepare the Cleavage Cocktail: For a standard 0.1 mmol scale synthesis, prepare a fresh cleavage cocktail. A highly effective condition consists of TFA/triisopropylsilane (TIS)/thioanisole (96:2:2)[2].

-

Perform Cleavage: Add the cleavage cocktail to the peptide-resin and incubate at 37-40°C for 4 hours[2][3].

-

Isolate the Peptide: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Analyze: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to confirm complete deprotection.

Problem 2: Alkylation of Tryptophan Residues

Question: My mass spectrometry results show a +121 Da adduct on my tryptophan (Trp) residues. What is causing this modification and how can I prevent it?

Answer:

A +121 Da mass addition to tryptophan corresponds to alkylation by the p-methoxybenzyl cation generated during the deprotection of Cys(Mob). The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack[4].

Mechanism of Side Reaction:

Caption: The p-methoxybenzyl cation can either be trapped by a scavenger or alkylate tryptophan.

Prevention Strategies:

-

Effective Scavenging: The key to preventing Trp alkylation is to efficiently trap the p-methoxybenzyl cation.

-

Protecting Tryptophan: For sequences that are particularly sensitive, using a Boc protecting group on the indole nitrogen of tryptophan, Fmoc-Trp(Boc)-OH, during synthesis can prevent this side reaction[6].

Optimized Cleavage Cocktail for Tryptophan-Containing Peptides:

| Reagent | Volume/Percentage (per 10 mL total) | Purpose |

| Trifluoroacetic Acid (TFA) | 9.0 mL (90%) | Cleavage Reagent |

| Ethanedithiol (EDT) | 0.5 mL (5%) | Primary Scavenger for Mob Cation |

| Triisopropylsilane (TIS) | 0.25 mL (2.5%) | Cation Scavenger/Reductant |

| Water | 0.25 mL (2.5%) | Scavenger |

Problem 3: Unintended Disulfide Bond Formation

Question: After cleavage and purification, I observe a significant amount of a species that is double the mass of my expected peptide, suggesting dimer formation. How can I prevent this?

Answer:

The deprotected cysteine thiol is highly reactive and prone to oxidation, leading to the formation of disulfide bonds, either intramolecularly (cyclization) or intermolecularly (dimerization). Certain scavengers can inadvertently promote this process.

Factors Influencing Disulfide Formation:

-

Oxidative Conditions: Exposure of the free thiol to air (oxygen) during workup can lead to oxidation.

-

Scavenger-Mediated Oxidation: While TIS is an excellent cation scavenger, it has also been shown to promote disulfide formation in the presence of TFA[3][7].

Preventative Measures:

-

Maintain a Reducing Environment:

-

During cleavage, use a scavenger cocktail that helps maintain the reduced state of the cysteine. A combination of TFA with scavengers like EDT is effective[5].

-

Work quickly during the workup and consider purging solutions with nitrogen or argon to minimize oxygen exposure.

-

-

Control Scavenger Concentration and Temperature:

-

If using TIS, be mindful that higher concentrations, elevated temperatures, and longer reaction times can increase the extent of disulfide formation[7].

-

Protocol for Minimizing Oxidation:

-

Cleavage: Use a cleavage cocktail containing a thiol scavenger like EDT (e.g., TFA/EDT/TIS/H₂O 90:5:2.5:2.5).

-

Precipitation: After cleavage, precipitate the peptide in cold, de-gassed diethyl ether.

-

Purification: Use buffers for HPLC that have been sparged with an inert gas. If the free thiol is desired, it may be necessary to perform a reduction step prior to final purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of S-p-methoxybenzyl-D-cysteine deprotection?

The deprotection of Cys(Mob) primarily occurs through an acid-catalyzed SN1 mechanism. The sulfur atom is protonated by a strong acid like TFA, which facilitates the departure of the p-methoxybenzyl group as a resonance-stabilized carbocation. The methoxy group on the phenyl ring enhances the stability of this cation, making the Mob group more acid-labile than a simple benzyl group[8].

Q2: Why are scavengers necessary during the cleavage of Cys(Mob)?

Scavengers are critical for two main reasons:

-

To Prevent Side Reactions: They trap the highly reactive p-methoxybenzyl carbocation, preventing it from alkylating sensitive residues like tryptophan or methionine[1][6].

-

To Drive the Reaction to Completion: By irreversibly reacting with the carbocation, scavengers shift the deprotection equilibrium towards the formation of the free thiol, ensuring complete removal of the Mob group[7].

Q3: Can I use a standard "Reagent B" (TFA/H₂O/Phenol/TIS) for Cys(Mob) deprotection?

While Reagent B is a common cleavage cocktail, it may not be optimal for peptides containing Cys(Mob), especially if other sensitive residues are present. Phenol can be alkylated, and as noted, TIS can promote disulfide formation[7]. For Cys(Mob) deprotection, a cocktail containing a thiol scavenger like EDT is often more effective at preventing side reactions[5].

Q4: Are there alternative methods to TFA-based cleavage for removing the Mob group?

Yes, although they are generally harsher and can cause other side reactions. These methods include:

-

Strong Lewis Acids: Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used, but they are harsh and can be difficult to handle[9].

-

Heavy Metals: Mercuric (Hg²⁺) or silver (Ag⁺) salts can effect cleavage, but these are toxic and require subsequent steps to remove the metal ions[9].

-

Oxidative Deprotection: Reagents like iodine (I₂) or DMSO/TFA can remove the Mob group, but often lead to the oxidized disulfide product directly and can cause side reactions like iodination or dehydroalanine formation[9].

Q5: My peptide also contains an S-trityl (Trt) protected cysteine. Will the conditions for Mob deprotection affect the Trt group?

Yes. The S-trityl group is significantly more acid-labile than the S-p-methoxybenzyl group. Standard TFA cleavage conditions used for Mob deprotection will also quantitatively cleave the Trt group[5][10]. Therefore, these two protecting groups are not orthogonal under strong acid cleavage conditions.

References

-

Hondal, R. J., et al. (2001). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Protein and Peptide Letters. [Link]

-

Hondal, R. J., et al. (2001). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Research. [Link]

-

Ste.Marie, E. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. [Link]

-

Ste.Marie, E. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Request PDF. [Link]

-

Spears, R. J., & Fasce, D. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

WOTAL. (n.d.). How to Optimize Peptide Synthesis? WOTAL. [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]

-

ResearchGate. (n.d.). Alkylation of tryptophan-containing peptides with MBH carbonate. ResearchGate. [Link]

-

Melchiorre, P., et al. (2021). Photochemical Chemoselective Alkylation of Tryptophan-Containing Peptides. PubMed. [Link]

-

Hondal, R. J., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]

-

Yamamoto, H., et al. (2023). Metal-Free C2 Alkylation of Tryptophan and Tryptophan-Containing Peptides. ResearchGate. [Link]

-

ResearchGate. (n.d.). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis. ResearchGate. [Link]

-

Scribd. (n.d.). C2-Alkylationof Tryptophan 2023. Scribd. [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

-

Lee, J. C., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. ACS Publications. [Link]

-

Thakkar, A., et al. (2020). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Nature. [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

Technical Support Center: Synthesis of Hydrophobic Peptides with Cys(Mob)

Welcome to the technical support center for the synthesis of hydrophobic peptides, with a special focus on challenges related to the use of the Cys(Mob) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peptide Aggregation and Poor Solubility

Question 1: My hydrophobic peptide synthesis is failing, showing incomplete coupling and deprotection. What is causing this?

Answer: The primary cause of failing synthesis for hydrophobic peptides is on-resin aggregation.[1][2] Hydrophobic peptide chains tend to form strong intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3][4] This aggregation causes the resin to collapse, preventing reagents from accessing the reactive sites on the growing peptide chain.[2][5] This results in incomplete reactions, leading to deletion sequences and a low yield of the desired product.[2][6] Peptides with a high content of hydrophobic residues such as Val, Leu, Ile, Phe, and Ala are particularly prone to aggregation.[2][3][4]

Question 2: How can I prevent or minimize peptide aggregation during SPPS?

Answer: Several strategies can be employed to disrupt the hydrogen bonding that leads to aggregation:

-

Choice of Resin: For hydrophobic peptides, non-polar polystyrene resins are often more suitable than polar resins like polydimethylacrylamide.[3][7] Using a resin with a lower loading capacity can also help by increasing the distance between peptide chains.

-

"Magic Mixture" Solvent: A solvent mixture of DCM, DMF, and NMP (1:1:1) has been shown to be effective in solvating hydrophobic peptides and preventing aggregation.[3][7] N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) to the solvent can also improve solvation.[5][6]

-

Elevated Temperature: Performing coupling reactions at a higher temperature can disrupt hydrogen bonds and improve reaction rates.[5][8] However, be aware that elevated temperatures can also increase the risk of racemization, especially for Cys and His residues.[8]

-

Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling reaction can help to break up secondary structures.[5]

-

Backbone Protection: Incorporating backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a Gly residue, can effectively disrupt aggregation.[2][9] These groups are introduced as dipeptides and are removed during the final cleavage.

-

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (oxazolidines) at Ser or Thr residues can disrupt the formation of secondary structures.[2][5]

Challenges with Cys(Mob) Protection and Deprotection

Question 3: I am having trouble completely removing the Mob group from my Cys residue during the final cleavage. What are the optimal conditions?

Answer: The 4-methoxybenzyl (Mob) protecting group for cysteine is known to be relatively stable to trifluoroacetic acid (TFA).[10] Complete removal often requires harsh conditions, such as high concentrations of TFA, extended reaction times, and sometimes elevated temperatures.[10][11] A standard cleavage cocktail for removing the Mob group is 95% TFA with scavengers like triisopropylsilane (TIS) and water. However, for difficult cases, a stronger acid like hydrogen fluoride (HF) may be necessary, although this is less common in modern peptide synthesis.[10]

Question 4: I am observing side products after the cleavage of my Cys(Mob)-containing peptide. What could be the cause?

Answer: Incomplete removal of the Mob group can lead to the re-attachment of the resulting carbocation to other nucleophilic residues in the peptide, such as Trp or Met, leading to unwanted modifications.[10] Additionally, partial deprotection of the Mob group during the synthesis, especially in long sequences requiring multiple TFA treatments for Boc-SPPS, can occur.[10] The partially deprotected thiol can then undergo side reactions.

Troubleshooting Workflow for Cys(Mob) Deprotection

Caption: Troubleshooting workflow for incomplete Cys(Mob) deprotection.

Question 5: Are there any alternatives to the Cys(Mob) protecting group for hydrophobic peptides?

Answer: Yes, several alternative protecting groups for cysteine offer milder deprotection conditions and can be more suitable for hydrophobic peptides. The choice of protecting group depends on the overall synthetic strategy and the presence of other protected residues.

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

| Trityl (Trt) | Mild acid (e.g., 1-5% TFA in DCM), TFA cleavage cocktail | Easily removed, suitable for on-resin disulfide bond formation.[12] | Can be too labile for very long syntheses. |

| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Stable to TFA, allows for selective deprotection.[12][13] | Requires specific and often toxic reagents for removal. |

| tert-Butyl (tBu) | Strong acid (HF), but stable to TFA | Orthogonal to many other protecting groups.[12] | Requires harsh cleavage conditions. |

| Diphenylmethyl (Dpm) | High concentration of TFA | More stable than Trt to low concentrations of TFA.[11][13] | |

| sec-Isoamyl mercaptan (SIT) | Reducing agents like DTT | Mild removal conditions, compatible with Fmoc/tBu SPPS.[14][15] | Relatively new, may not be as widely available. |

Solubility of the Final Peptide Product

Question 6: My hydrophobic peptide has been successfully synthesized and cleaved, but now it won't dissolve for purification. What can I do?

Answer: The poor solubility of hydrophobic peptides is a common challenge post-synthesis.[3][4][16] Here are some strategies to improve the solubility of your crude peptide:

-

Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before diluting with water or buffer.[17] Be cautious with DMSO if your peptide contains Cys, Met, or Trp, as it can cause oxidation.[17]

-

Chaotropic Agents: Use denaturing agents like guanidine hydrochloride or urea to disrupt aggregation and aid in solubilization.[18]

-

pH Adjustment: If the peptide has acidic or basic residues, adjusting the pH of the solution can increase its net charge and improve solubility.[16][18] Acidic peptides are more soluble in basic solutions, and basic peptides are more soluble in acidic solutions.[17][18]

-

Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

-

Reversible Modification: For peptides containing a cysteine, reversible PEGylation can be used to enhance solubility.[19]

Solubilization Strategy for Hydrophobic Peptides

Caption: A stepwise approach to solubilizing hydrophobic peptides.

Experimental Protocols

Protocol 1: Test Cleavage for Cys(Mob) Deprotection

-

Resin Sampling: Take a small amount of the peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides with multiple Cys residues, add 1,2-ethanedithiol (EDT) as a scavenger.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 200 µL) and let the reaction proceed at room temperature for 2-3 hours with occasional shaking.

-

Peptide Precipitation: After the cleavage, precipitate the peptide by adding cold diethyl ether.

-

Centrifugation and Washing: Centrifuge the tube to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying and Solubilization: Dry the peptide pellet under a stream of nitrogen and dissolve it in a suitable solvent (e.g., 50% acetonitrile in water).

-

Analysis: Analyze the cleaved peptide by HPLC and mass spectrometry to determine the extent of Mob group removal.

Protocol 2: Solubilization of a Hydrophobic Peptide

-

Initial Attempt: Attempt to dissolve a small amount of the lyophilized peptide in deionized water.

-

Acidic/Basic Conditions: If the peptide is insoluble, and based on its sequence, add a small amount of 10% acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) and vortex.

-

Organic Solvents: If the peptide remains insoluble, try dissolving it in a minimal amount of DMSO or DMF. Once dissolved, slowly add the aqueous buffer of choice to the desired concentration.

-

Sonication: If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes. Avoid overheating the sample.

-

Final Check: Visually inspect the solution for clarity. If the peptide precipitates upon addition of the aqueous buffer, it may be necessary to use a higher concentration of the organic solvent or a different buffer system for your application.

References

- Addressing peptide aggregation issues during synthesis with hydrophobic residues. - Benchchem.

- Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F.

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link]

-

Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Available at: [Link]

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

-

Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. Available at: [Link]

-

Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC - NIH. Available at: [Link]

-

New Protecting Groups for the Cysteine Side Chain - ChemistryViews. Available at: [Link]

-

Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis.... - ResearchGate. Available at: [Link]

-

Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. Available at: [Link]

-

Disulfide-Based Protecting Groups for the Cysteine Side Chain - ResearchGate. Available at: [Link]

-

(a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

-

Synthesizing Hydrophobic Peptides - AAPPTEC. Available at: [Link]

-

What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]

-

Solubilization of hydrophobic peptides by reversible cysteine PEGylation - PubMed. Available at: [Link]

-

Cysteine protecting groups: applications in peptide and protein science - ResearchGate. Available at: [Link]

-

SYNTHESIS NOTES - Aapptec Peptides. Available at: [Link]

-

Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 11. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]

- 15. researchgate.net [researchgate.net]

- 16. biosynth.com [biosynth.com]

- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 18. bachem.com [bachem.com]

- 19. Solubilization of hydrophobic peptides by reversible cysteine PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Instability of S-p-methoxybenzyl group under acidic conditions

Welcome to the technical support center for the S-p-methoxybenzyl (S-PMB) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of S-PMB group instability, particularly under acidic conditions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application and cleavage of this versatile protecting group in your synthetic workflows.

Section 1: Understanding the Instability - FAQs and Core Concepts

This section addresses the fundamental principles governing the stability of the S-PMB group, providing a foundation for troubleshooting common issues.

Q1: Why is the S-p-methoxybenzyl (S-PMB) group considered acid-labile?

A1: The acid lability of the S-PMB group stems from the electron-donating nature of the para-methoxy substituent on the benzyl ring.[1][2] Under acidic conditions, the ether oxygen is protonated, creating a good leaving group. The subsequent cleavage of the carbon-sulfur bond is facilitated by the formation of a resonance-stabilized p-methoxybenzyl carbocation.[1][2] The methoxy group significantly stabilizes this carbocation through resonance, making the S-PMB group more susceptible to acidic cleavage compared to an unsubstituted S-benzyl group.[1]

Mechanism of Acid-Catalyzed S-PMB Cleavage

Caption: Acid-catalyzed cleavage of the S-PMB group.

Q2: What are the typical acidic conditions for cleaving the S-PMB group?

A2: The S-PMB group can be cleaved under a range of acidic conditions, with the choice of reagent depending on the desired selectivity and the presence of other acid-sensitive functional groups.[3][4] Common reagents include:

-

Trifluoroacetic acid (TFA): Often used in concentrations from 10% to 95% in a solvent like dichloromethane (DCM).[4][5][6]

-

Trifluoromethanesulfonic acid (TfOH): A stronger acid that can be used in catalytic amounts, often in the presence of a scavenger.[5][7]

-

Lewis Acids: Reagents like SnCl₄, in combination with a soft nucleophile like thiophenol, can effect cleavage.[8] Zinc triflate (Zn(OTf)₂) has also been reported for selective deprotection.[9]

-

Hydrochloric Acid (HCl) in Hexafluoro-2-propanol (HFIP): A catalytic amount of HCl in HFIP provides a mild and effective system for deprotection.[10]

Q3: My S-PMB group is cleaving prematurely during a reaction that uses a mild Lewis acid. Why is this happening and how can I prevent it?

A3: Premature cleavage of the S-PMB group in the presence of mild Lewis acids can occur if the reaction conditions inadvertently generate a sufficiently acidic environment or if the Lewis acid itself is strong enough to promote cleavage, especially at elevated temperatures. For instance, TMSOTf, a Lewis acid, has been reported to cause unintended PMB group cleavage.[5]

Troubleshooting Steps:

-

Lower the Reaction Temperature: Many Lewis acid-catalyzed reactions can proceed at lower temperatures, which will disfavor the cleavage of the S-PMB group.

-

Use a Milder Lewis Acid: If possible, screen for a less potent Lewis acid that can still effectively catalyze your desired transformation.

-

Reduce the Amount of Lewis Acid: Use the minimum catalytic amount of the Lewis acid required for your reaction to proceed at a reasonable rate.

-

Add a Proton Sponge: In cases where trace amounts of protic acid are generated, a non-nucleophilic base like 2,6-di-tert-butylpyridine can be added to neutralize the acid without interfering with the main reaction.

Q4: I am observing side products during the acidic deprotection of my S-PMB protected cysteine-containing peptide. What are these and how can I minimize them?

A4: A common side reaction during the acidic cleavage of S-PMB protected cysteine is the re-alkylation of other nucleophilic residues, such as tryptophan or tyrosine, by the liberated p-methoxybenzyl carbocation.[6] This can lead to a mixture of products and a lower yield of the desired deprotected peptide.

Mitigation Strategies:

-

Use a Scavenger: The most effective way to prevent re-alkylation is to include a "cation scavenger" in the cleavage cocktail.[6][11] Common scavengers include:

-

Optimize Scavenger Concentration: The concentration of the scavenger is crucial. A typical starting point is 5-10% (v/v) in the cleavage cocktail.

Section 2: Troubleshooting Guide - Common Experimental Issues